3',4'-Difluoro-5'-nitrophenacyl bromide
Description
Properties
IUPAC Name |
2-bromo-1-(3,4-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMZHIRYLKVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',4'-Difluoro-5'-nitrophenacyl bromide (DFNB) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and industry, supported by relevant data and case studies.
- Chemical Formula : C₈H₄BrF₂NO₃
- CAS Number : 1803809-42-8
- Molecular Weight : 163.02 g/mol
The compound features a nitro group and two fluorine atoms, which significantly influence its reactivity and biological properties. The unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Synthesis
DFNB can be synthesized through a multi-step process involving the nitration of 3',4'-difluoroacetophenone. The reaction typically employs concentrated nitric acid and sulfuric acid under controlled conditions to yield the desired nitrophenacyl bromide.
Synthetic Route
- Starting Material : 3',4'-Difluoroacetophenone
- Reagents :
- Concentrated HNO₃ (nitrating agent)
- Concentrated H₂SO₄ (catalyst)
- Reaction Conditions : Controlled temperature to optimize yield.
- Reaction Equation :
Biological Activity
Research indicates that DFNB exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of the nitro group is crucial for its interaction with biological targets.
The mechanism of action of DFNB involves several pathways:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
- Enzyme Inhibition : DFNB has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
- Cellular Uptake : The fluorine substituents enhance lipophilicity, facilitating cellular penetration and bioavailability.
Case Studies
- Antimicrobial Activity
- Cytotoxicity Assessment
- Fluorinated Derivatives
Data Summary
| Compound | MIC (µM) | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | 0.6 | >100 | Antimicrobial against M. tuberculosis |
| Fluorinated derivative A | 0.5 | >100 | Enhanced activity |
| Fluorinated derivative B | 1.0 | >100 | Moderate activity |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Features |
|---|---|---|---|---|
| This compound | C₈H₄BrF₂NO₃ | ~293 | Not reported | High electrophilicity (Br, NO₂) |
| 3',5'-Difluoro-4'-nitrophenacyl bromide | C₈H₄BrF₂NO₃ | ~293 | Not reported | Para-NO₂ enhances resonance |
| α-Bromo-3,5-difluorotoluene | C₇H₅BrF₂ | 207.02 | 65 | Volatile, simple alkylation agent |
| 3',4'-Dibromo-5'-fluorophenacyl chloride | C₈H₄Br₂ClFO | 330.38 | Not reported | Dual Br substituents increase steric bulk |
Preparation Methods
Starting Material Selection
The synthesis begins with the selection of a precursor compound, typically 3',4'-difluoro-2'-nitroacetophenone or a similar phenacyl derivative. This compound features the fluorine and nitro groups positioned on the aromatic ring, which are critical for the desired properties of the final product.
Bromination of Phenacyl Derivatives
The core step involves the selective bromination at the phenacyl position. The process generally employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents. The choice of reagent depends on the desired selectivity and reaction conditions.
| Reagent | Solvent | Temperature | Reaction Time | Remarks |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid or dichloromethane | Room temperature or slightly elevated | 1-3 hours | Controlled addition to prevent over-bromination |
| N-bromosuccinimide (NBS) | Dichloromethane | Room temperature | 2-4 hours | Often used with a radical initiator for selective benzylic bromination |
This reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the phenacyl position, yielding 3',4'-Difluoro-5'-nitrophenacyl bromide .
Reaction Conditions and Optimization
- Temperature control is crucial to prevent polybromination or substitution at undesired positions.
- Solvent choice influences the selectivity and yield; dichloromethane is commonly preferred for its inertness and ease of removal.
- Reaction duration is optimized to maximize yield while minimizing side reactions.
Purification and Characterization
Post-reaction, the crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or hexanes. Characterization involves:
- NMR spectroscopy to confirm the structure.
- Mass spectrometry to verify molecular weight.
- Infrared spectroscopy to confirm functional groups.
Industrial and Scale-up Considerations
For large-scale synthesis, continuous flow reactors and automated dosing systems are employed to enhance safety and reproducibility. The process parameters are scaled proportionally, maintaining strict control over temperature, reagent addition rate, and reaction time.
Data Table: Summary of Synthesis Parameters for Bromination
| Parameter | Typical Range | Purpose/Effect |
|---|---|---|
| Reagent | Bromine or NBS | Electrophilic bromination |
| Solvent | Dichloromethane or acetic acid | Solubilizes reactants, controls reactivity |
| Temperature | 0°C to 25°C | Enhances selectivity, prevents over-bromination |
| Reaction Time | 1-4 hours | Ensures complete conversion without side reactions |
| Purification | Chromatography or recrystallization | Obtains pure product |
Research Findings and Notes
- The selectivity of bromination is heavily influenced by the electronic effects of fluorine and nitro groups, which activate the phenacyl position toward electrophilic substitution.
- Reaction optimization has demonstrated that lower temperatures and controlled reagent addition significantly improve yield and purity.
- The reaction mechanism involves electrophilic attack by bromine on the activated aromatic ring, facilitated by the electron-withdrawing groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
